(S)-p-SCN-Bn-DOTA

PET imaging single-domain antibody gallium-68

(S)-p-SCN-Bn-DOTA is a bifunctional chelator (BFC) derived from the macrocyclic DOTA scaffold, featuring an isothiocyanate (SCN) functional group for covalent conjugation to primary amines on peptides, antibodies, and other biomolecules. This compound enables stable coordination of a wide range of radiometals, including 68Ga, 64Cu, 177Lu, 90Y, 111In, 161Tb, and Gd(III), making it a versatile platform for constructing radiolabeled probes for PET, SPECT, and targeted radionuclide therapy.

Molecular Formula C24H33N5O8S
Molecular Weight 551.6 g/mol
Cat. No. B12366777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-p-SCN-Bn-DOTA
Molecular FormulaC24H33N5O8S
Molecular Weight551.6 g/mol
Structural Identifiers
SMILESC1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O)CC(=O)O
InChIInChI=1S/C24H33N5O8S/c30-21(31)13-26-5-6-27(14-22(32)33)9-10-29(16-24(36)37)20(12-28(8-7-26)15-23(34)35)11-18-1-3-19(4-2-18)25-17-38/h1-4,20H,5-16H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37)/t20-/m0/s1
InChIKeyUDOPJKHABYSVIX-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-p-SCN-Bn-DOTA: A Bifunctional Macrocyclic Chelator for Radiopharmaceutical Conjugation and Targeted Theranostics


(S)-p-SCN-Bn-DOTA is a bifunctional chelator (BFC) derived from the macrocyclic DOTA scaffold, featuring an isothiocyanate (SCN) functional group for covalent conjugation to primary amines on peptides, antibodies, and other biomolecules . This compound enables stable coordination of a wide range of radiometals, including 68Ga, 64Cu, 177Lu, 90Y, 111In, 161Tb, and Gd(III), making it a versatile platform for constructing radiolabeled probes for PET, SPECT, and targeted radionuclide therapy . Its macrocyclic structure confers superior thermodynamic and kinetic stability compared to acyclic chelators, reducing in vivo transchelation and off-target metal release [1].

Why In-Class Bifunctional Chelators Cannot Be Interchanged: The Case for (S)-p-SCN-Bn-DOTA Selection Criteria


Substituting (S)-p-SCN-Bn-DOTA with alternative bifunctional chelators—even those sharing the DOTA macrocycle—introduces quantifiable changes in conjugation efficiency, radiolabeling yield, metal complex stability, and in vivo biodistribution that directly affect imaging contrast, therapeutic efficacy, and dosimetry [1]. Comparative studies reveal that small differences in linker chemistry (e.g., SCN vs. NHS ester) or chelator architecture (e.g., NOTA vs. DOTA, macrocyclic vs. acyclic) produce measurable divergence in kidney retention, tumor-to-background ratios, and metal-impurity tolerance [2]. For procurement decisions, the specific performance profile of (S)-p-SCN-Bn-DOTA—documented in head-to-head studies—must be weighed against project-specific radiometal choices and targeting moiety characteristics, as generic substitution can compromise radiochemical purity, increase non-target organ dose, or reduce tumor uptake.

Quantitative Differentiation of (S)-p-SCN-Bn-DOTA: Head-to-Head Comparisons and Class-Level Performance Data


Kidney Retention Reduction vs. NOTA Chelator in 68Ga-Labeled sdAb Tracers

In a direct side-by-side comparison using the anti-mesothelin single-domain antibody A1-His, [68Ga]Ga-DOTA-A1-His (conjugated via p-SCN-Bn-DOTA) exhibited twofold lower kidney uptake compared to [68Ga]Ga-NOTA-A1-His (conjugated via p-SCN-Bn-NOTA) [1]. This reduction in renal retention improves tumor-to-kidney contrast and lowers renal radiation exposure, a critical factor for theranostic applications.

PET imaging single-domain antibody gallium-68 renal dosimetry

Radiochemical Purity and Specific Activity Equivalence vs. DOTA-NHS-Ester in 177Lu/90Y Antibody Conjugates

A comparative biological evaluation of p-SCN-Bn-DOTA (SCN linker) versus DOTA-NHS-ester (NHS linker) conjugated to rituximab demonstrated that both derivatives achieved equivalent high radiochemical purity (>98%) and specific activity (ca. 0.6 GBq/mg) when labeled with 177Lu or 90Y [1]. However, the SCN-based conjugate exhibited progressive aggregation over time in human serum and saline, a factor that may influence long-term stability in kit formulations [1].

radioimmunotherapy lutetium-177 yttrium-90 rituximab

Macrocyclic Stability Advantage Over Acyclic DTPA Chelators

As a macrocyclic DOTA derivative, p-SCN-Bn-DOTA forms metal complexes with significantly higher thermodynamic stability and kinetic inertness compared to acyclic chelators like DTPA [1]. In comparative studies of 64Cu-labeled immunoconjugates, macrocyclic chelators (including p-SCN-Bn-DOTA) demonstrated superior in vitro stability in serum over 48 hours compared to DTPA derivatives, which exhibited measurable demetalation and transchelation [2].

thermodynamic stability kinetic inertness in vivo transchelation DTPA

177Lu Tumor Uptake in Xenograft Model: p-SCN-Bn-DOTA-Rituximab Reaches 9.3% ID/g at 72h

In a direct comparative study of p-SCN-Bn-DOTA versus DOTA-NHS-ester conjugated to rituximab, 177Lu-DOTA(SCN)-Rituximab achieved a maximum tumor uptake of 9.3% ID/g at 72 hours post-injection in Raji xenograft-bearing mice [1]. This value establishes a quantitative benchmark for antibody-targeted 177Lu delivery using the SCN-DOTA platform, enabling cross-study comparisons with alternative chelator-antibody constructs.

tumor uptake biodistribution lutetium-177 xenograft

Metal Impurity Tolerance During 177Lu Labeling: RCY Maintained at Metal/Lu Molar Ratio ≤5

A controlled study evaluating the impact of metal contaminants on p-SCN-Bn-DOTA radiolabeling with 177Lu demonstrated that transition metals (Cu2+, Zn2+, Pb2+, Fe3+) caused no notable reduction in radiochemical yield (RCY) at metal/177Lu molar ratios ≤5 [1]. At 20 molar equivalents, RCY dropped below 10% for Zn2+ and Pb2+, below 20% for Fe3+, and to near 0% for Cu2+ [1]. This tolerance profile informs acceptable impurity limits in 177Lu production.

radiochemical yield metal impurities lutetium-177 quality control

High Chelator-to-Antibody Conjugation Efficiency: Achieved Ratio of 1.8 with A1-His sdAb

Under optimized conjugation conditions, p-SCN-Bn-DOTA was conjugated to the anti-mesothelin single-domain antibody A1-His, achieving a chelator-to-sdAb ratio of 1.8, compared to 1.3 for p-SCN-Bn-NOTA under identical conditions [1]. This higher conjugation efficiency may result in increased specific activity and improved signal intensity for imaging applications.

conjugation efficiency chelator-to-antibody ratio single-domain antibody site-specific labeling

High-Value Application Scenarios for (S)-p-SCN-Bn-DOTA Based on Quantified Performance Advantages


Development of 68Ga-PET sdAb Tracers Requiring Low Renal Retention

For single-domain antibody (sdAb) constructs intended for 68Ga-PET imaging, p-SCN-Bn-DOTA offers a validated advantage over p-SCN-Bn-NOTA in reducing kidney uptake by approximately twofold [1]. This property directly addresses the critical challenge of high renal retention that often limits sdAb tracer translation. Procurement of p-SCN-Bn-DOTA is therefore indicated for projects prioritizing low renal dosimetry and enhanced tumor-to-kidney contrast in preclinical and clinical 68Ga-PET imaging.

177Lu- and 90Y-Labeled Antibody Therapeutics with Established Preclinical Benchmarking

p-SCN-Bn-DOTA has been extensively characterized in head-to-head studies for 177Lu and 90Y labeling of full-length antibodies (e.g., rituximab), achieving >98% radiochemical purity and tumor uptake of 9.3% ID/g at 72h in xenograft models [1]. This well-documented performance profile provides a reliable benchmark for developing new antibody-based radioimmunotherapeutics, enabling cross-study comparisons and streamlining regulatory documentation. Procurement is recommended when a chelator with published in vivo validation data is required for IND-enabling studies.

Theranostic Platforms Requiring a Single Chelator for Both PET Imaging and Beta-Therapy

The DOTA macrocycle stably coordinates both diagnostic positron emitters (68Ga, 64Cu) and therapeutic beta-emitters (177Lu, 90Y, 161Tb), enabling true theranostic pairs from a single chelator scaffold [1]. p-SCN-Bn-DOTA thus simplifies tracer development by eliminating the need for separate chelator systems for imaging and therapy. This is particularly valuable for preclinical theranostic programs seeking to maintain identical pharmacokinetic and targeting properties across imaging and treatment phases [2].

Metal-Impurity-Robust 177Lu Radiolabeling for Routine Production

For 177Lu-based radiopharmaceutical production, p-SCN-Bn-DOTA maintains robust radiochemical yields even in the presence of transition metal impurities up to a 5:1 metal-to-lutetium molar ratio [1]. This tolerance reduces the stringency of metal purity requirements for 177Lu sources and simplifies quality control protocols in GMP manufacturing environments. Procurement is strategically aligned with production workflows where 177Lu batch variability is a concern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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